molecular formula C20H23F3N6OS B12406263 Cdk7-IN-13

Cdk7-IN-13

Cat. No.: B12406263
M. Wt: 452.5 g/mol
InChI Key: HALSANFRDIZFSB-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cdk7-IN-13 is a small-molecule inhibitor specifically targeting cyclin-dependent kinase 7 (CDK7). Cyclin-dependent kinase 7 is a crucial enzyme involved in the regulation of the cell cycle and transcription. Inhibitors of cyclin-dependent kinase 7, such as this compound, have shown potential in cancer therapy due to their ability to disrupt the cell cycle and transcriptional processes in cancer cells .

Chemical Reactions Analysis

Cdk7-IN-13 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various derivatives of this compound with modified functional groups that may enhance or reduce its inhibitory activity .

Mechanism of Action

Cdk7-IN-13 exerts its effects by specifically inhibiting the activity of cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is part of the cyclin-dependent kinase-activating kinase (CAK) complex, which phosphorylates and activates other cyclin-dependent kinases involved in cell cycle progression. By inhibiting cyclin-dependent kinase 7, this compound disrupts the phosphorylation and activation of these kinases, leading to cell cycle arrest and the suppression of transcription . This inhibition ultimately results in the induction of apoptosis and the reduction of cancer cell proliferation .

Properties

Molecular Formula

C20H23F3N6OS

Molecular Weight

452.5 g/mol

IUPAC Name

4-[7-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1H-indol-3-yl]-N-[(3S)-piperidin-3-yl]-5-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C20H23F3N6OS/c1-31(2,30)29-16-7-3-6-13-14(10-25-18(13)16)17-15(20(21,22)23)11-26-19(28-17)27-12-5-4-8-24-9-12/h3,6-7,10-12,24-25H,4-5,8-9H2,1-2H3,(H,26,27,28)/t12-/m0/s1

InChI Key

HALSANFRDIZFSB-LBPRGKRZSA-N

Isomeric SMILES

CS(=NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)N[C@H]4CCCNC4)(=O)C

Canonical SMILES

CS(=NC1=CC=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CCCNC4)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.